molecular formula C16H16Cl2N4O2 B2986322 N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide CAS No. 1797755-21-5

N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Cat. No.: B2986322
CAS No.: 1797755-21-5
M. Wt: 367.23
InChI Key: POJDADLUTGLBJX-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a synthetic chemical compound of significant interest in modern medicinal chemistry and drug discovery research. Its structure incorporates a piperidine core, a privileged scaffold frequently found in bioactive molecules, which is differentially functionalized with a (pyridazin-3-yloxy) group and an N-(3,4-dichlorophenyl)carboxamide moiety. The strategic inclusion of a dichlorophenyl ring is a common feature in numerous pharmaceutical agents and agrochemicals, often utilized to enhance metabolic stability and modulate lipophilicity, thereby influencing the compound's absorption and distribution properties. The pyridazine heterocycle serves as a potential hydrogen bond acceptor, which can be critical for specific target engagement. Piperidine and its analogous piperazine rings are among the most frequently used heterocycles in biologically active compounds, valued for their ability to optimize pharmacokinetic properties and serve as scaffolds to arrange pharmacophoric groups in specific spatial orientations for target interaction . This compound is intended for use as a reference standard, a building block in organic synthesis, or a lead compound in biological screening assays. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O2/c17-13-4-3-11(10-14(13)18)20-16(23)22-8-5-12(6-9-22)24-15-2-1-7-19-21-15/h1-4,7,10,12H,5-6,8-9H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJDADLUTGLBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, identified by its CAS number 1797755-21-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H16Cl2N4O2
  • Molecular Weight : 367.23 g/mol
  • Structure : The compound features a piperidine core substituted with a pyridazinyl ether and a dichlorophenyl group, which are crucial for its biological activity.

Research indicates that compounds similar to this compound may act as selective modulators of neurotransmitter receptors. In particular, studies have shown that derivatives of piperidine can exhibit activity at dopamine receptors, specifically the D3 receptor, which is implicated in neuropsychiatric disorders and neuroprotection .

Biological Activity

  • Dopamine Receptor Agonism : Preliminary studies suggest that this compound may act as an agonist at the D3 dopamine receptor. This receptor is associated with various neurological functions and could be a target for treating conditions such as Parkinson's disease and schizophrenia .
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties in animal models of neurodegeneration. For instance, D3R-preferring agonists have shown to protect against neurodegeneration induced by neurotoxins like MPTP and 6-OHDA .
  • Anti-inflammatory Potential : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Key findings from SAR studies include:

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 21>100,000

These results indicate that modifications to the aryl ether and carboxamide groups significantly affect receptor selectivity and potency .

Neuroprotective Studies

In a notable study involving ML417, a compound structurally related to this compound, researchers observed significant neuroprotective effects against dopaminergic neuron degeneration. The study highlighted the importance of D3 receptor activation in mediating these effects .

Clinical Implications

Given its potential role in modulating dopamine receptors and exhibiting neuroprotective effects, this compound could be explored further for therapeutic applications in treating conditions like depression, anxiety, and other neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

Compound Name Core Structure Key Substituents Molecular Weight CAS Number
BK09211 Piperidine-carboxamide Pyridazin-3-yloxy, 3,4-dichlorophenyl 367.23 1797755-21-5
TH5796 () Piperidine-benzimidazolone 6-(Hydroxymethyl)-3-pyridyl, 3,4-dichlorophenyl 483.0* Not provided
Compound 53 () Piperidine-benzimidazolone 4-Bromo-2-oxo-benzimidazolone, 3,4-dichlorophenyl 482.0 Not provided
SR140333 () Piperidine-azoniabicyclo[2.2.2] 3,4-Dichlorophenyl, isopropoxyphenylacetyl Not provided Not provided
N-(3,4-DCP)-4-(pyrazin-2-yloxy) () Piperidine-carboxamide Pyrazin-2-yloxy, 3,4-dichlorophenyl 367.2 1421446-03-8

Notes:

  • BK09211 and N-(3,4-DCP)-4-(pyrazin-2-yloxy) () share a piperidine-carboxamide backbone but differ in heterocyclic oxygen substituents (pyridazine vs. pyrazine).
  • TH5796 and Compound 53 () incorporate a benzimidazolone core, which is bulkier and more planar than BK09211’s pyridazine ring. This may influence binding pocket compatibility in enzyme targets like 8-oxoguanine DNA glycosylase (OGG1) .
  • SR140333 () contains an azoniabicyclo[2.2.2]octane system, indicating a distinct mechanism targeting neuropeptide receptors rather than enzyme inhibition.

Key Observations :

  • The use of 3,4-dichlorophenyl isocyanate is a common step in synthesizing analogs like BK09211, Compound 53, and Compound 9, suggesting shared pharmacophoric importance of the 3,4-dichlorophenyl group .
  • Suzuki coupling () and palladium-catalyzed reactions () are prevalent for introducing aromatic substituents.

Physicochemical and Spectroscopic Comparisons

Spectroscopic Data
  • BK09211: No NMR/IR data provided, but its pyridazine ring is expected to show distinct C=N and C-O-C stretches in IR .
  • Compound 20 (): IR peaks at 3300 cm⁻¹ (NH), 1680 cm⁻¹ (C=O), and 1150 cm⁻¹ (SO₂). ¹H-NMR signals for CH₂ (piperazine) and aromatic protons .
  • Compound 53 (): ¹H-NMR δ 11.24 (s, NH), 7.81–6.88 (aromatic protons), 4.18–4.26 (piperidine CH₂). HRMS: [M+H]+ 483.1 .
Physicochemical Properties
  • BK09211 has a lower molecular weight (367.23) compared to benzimidazolone derivatives (e.g., 482.0 for Compound 53), which may improve membrane permeability .

Q & A

Q. What are the common synthetic routes for N-(3,4-dichlorophenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, and how can reaction yields be optimized?

The compound is synthesized via coupling of a piperidine derivative with 3,4-dichlorophenyl isocyanate under basic conditions. General Procedure A ( ) involves reacting 1-(piperidin-4-yl)-benzimidazolone with the isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C, achieving yields up to 88%. Optimization strategies include using 1.2–1.5 equivalents of isocyanate, molecular sieves to scavenge moisture, and maintaining strict temperature control during exothermic reactions. Post-synthesis purification via flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) ensures >95% purity .

Q. What spectroscopic techniques are critical for characterizing the purity and structure of this compound?

Essential techniques include:

  • LCMS : To confirm molecular ion ([M+H]⁺, e.g., 483.1 in ).
  • ¹H NMR : Aromatic protons (e.g., δ 8.79 ppm for pyridazine protons) and coupling constants (e.g., J = 8.1 Hz for dichlorophenyl groups) validate regiochemistry.
  • HRMS : Exact mass analysis (e.g., deviation < 3 ppm in ). Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) with UV detection at 254 nm .

Q. Which receptor binding assays are appropriate for preliminary pharmacological profiling?

Radioligand displacement assays (e.g., [³H]CP55940 for CB1 receptors in ) measure affinity (K_i < 100 nM). Kinase inhibition is screened using HTRF-based phosphorylation assays (e.g., Akt1 IC₅₀ determination in ). Counter-screens against off-target receptors (e.g., ROCK kinase in ) assess selectivity .

Q. What in vitro models are used to assess anticancer activity, and how are GI₅₀ values interpreted?

The NCI-60 panel ( ) screens across leukemia, melanoma, and solid tumors. GI₅₀ ≤10 µM indicates moderate activity (e.g., compound 21 in showed GI₅₀ = 13.6 µM in leukemia). Confirmatory assays include apoptosis (Annexin V/PI staining) and cell cycle arrest (cyclin-dependent kinase inhibition) .

Advanced Research Questions

Q. How do structural modifications at the pyridazine moiety influence target selectivity in kinase inhibition studies?

Substituting the pyridazine 3-position with electron-withdrawing groups (e.g., Cl) enhances Met kinase inhibition (IC₅₀ improves 5-fold vs. unsubstituted analogues in ). However, bulkier groups reduce selectivity against ROCK kinase due to steric clashes in the ATP-binding pocket. Computational docking (Glide SP scoring) predicts substituent effects on binding entropy and selectivity .

Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy observed in xenograft models?

Discrepancies often arise from poor metabolic stability or tissue penetration. Introducing a 4-ethoxy group ( ) reduces CYP3A4-mediated oxidation (t₁/₂ increases from 1.2 to 4.7 hours) while maintaining solubility (>2 mg/mL at pH 6.8). PK/PD modeling (Phoenix WinNonlin) correlates plasma exposure (AUC) with tumor pharmacodynamics (e.g., p-Akt suppression) .

Q. How can QSAR models guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

CoMFA analysis () identifies key descriptors: ClogP (2.5–3.5), topological polar surface area (<70 Ų), and molar refractivity (80–100 cm³/mol). Reducing dipole moments (<5 Debye) via N-methylation or introducing hydrogen-bond acceptors (e.g., pyridazine oxygen) enhances BBB penetration. ADMET Predictor or QikProp simulations validate these modifications .

Q. What strategies mitigate hERG channel binding while maintaining target potency?

Replacing basic amines with neutral groups (e.g., pyridazine oxygen in ) reduces hERG affinity (IC₅₀ from 1.2 µM to >30 µM). Structural alerts include tertiary amines; their neutralization via N-methylation disrupts π-cation interactions with hERG. Patch-clamp electrophysiology confirms safety margins .

Q. Tables for Key Data

Parameter Value Source
Synthetic Yield (Procedure A)88% (THF, 0–5°C)
Met Kinase IC₅₀0.7 nM (optimized derivative)
hERG IC₅₀ (pyridazine group)>30 µM
GI₅₀ (NCI-60 Leukemia)13.6 µM (compound 21)
BBB Permeability (ClogP)2.5–3.5 (optimal range)

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